ER176

Neuroinflammation PET Imaging TSPO Genotyping

Second-generation TSPO radioligands require costly genotype pre-screening, excluding ~15% of subjects (LABs) due to rs6971 SNP sensitivity. ER176 eliminates this barrier. • HAB/LAB affinity ratio of 1.3 - images all three TSPO genotypes without subject exclusion • BPND of 4.2 vs. ~1.2 for 11C-PBR28 - higher statistical power, smaller cohorts • Stable metabolite profile ensures reproducible arterial input function across multi-center trials Supplied as non-radiolabeled precursor for on-site 11C or 18F radiolabeling.

Molecular Formula C20H20ClN3O
Molecular Weight 353.8 g/mol
CAS No. 1373887-29-6
Cat. No. B1147650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER176
CAS1373887-29-6
Synonyms4-(2-Chlorophenyl)-N-methyl-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide
Molecular FormulaC20H20ClN3O
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1
InChIKeyASFLYNMYGAYKON-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER176: Neuroinflammation TSPO PET Ligand


ER176 (BIBD-239) is a next-generation positron emission tomography (PET) radioligand that targets the 18-kDa translocator protein (TSPO), a validated biomarker of neuroinflammation and microglial activation [1]. It is a high-affinity analog of (R)-PK11195, specifically developed to overcome the rs6971 single nucleotide polymorphism (SNP) sensitivity that limits the utility of many second-generation TSPO radioligands [2]. ER176 demonstrates a favorable in vitro affinity ratio of 1.3 between high-affinity binders (HABs) and low-affinity binders (LABs), enabling robust imaging across all three TSPO genotypes [3]. Its improved specific-to-nondisplaceable binding ratio and favorable metabolite profile make it a preferred choice for quantitative neuroinflammation studies in both healthy and diseased human populations [4].

Genotype profileReported low rs6971 sensitivity; supports imaging across TSPO genotypes
Binding potentialHigher BPND compared to second-generation ligands in human studies
Metabolic stabilityFavorable metabolite profile may improve kinetic modeling reliability

Why ER176 Outperforms Other TSPO Ligands


Generic substitution of ER176 with other in-class TSPO radioligands is scientifically unjustified due to two critical limitations. First, most second-generation TSPO tracers, such as 11C-PBR28 and 11C-DPA-713, exhibit profound sensitivity to the rs6971 single nucleotide polymorphism, resulting in dramatically reduced binding affinity in low-affinity binders (LABs), which constitute approximately 10-15% of the population; this precludes quantitative imaging in a significant fraction of subjects [1]. Second, even in high-affinity binders, the specific-to-nondisplaceable binding potential (BPND) varies substantially across ligands, directly impacting signal-to-noise ratio and statistical power. For example, 11C-PBR28 yields a BPND of only ~1.2 in HABs, whereas 11C-ER176 achieves a BPND of 4.2, a difference that translates to markedly improved quantification precision and reduced sample size requirements [2]. These intrinsic differences mean that substituting ER176 with a generic alternative would compromise both the inclusivity of study populations and the quantitative reliability of the resulting PET data.

rs6971 polymorphism sensitivity in PBR28/DPA-713 can limit quantitative imaging in low-affinity binders (~10–15% of population)
Lower BPND of PBR28 (~1.2) vs. ER176 (4.2) may reduce signal-to-noise ratio and statistical power
Differences in metabolite stability between tracers may compromise kinetic modeling accuracy

ER176 Quantitative Comparisons


Genotype-Robust Binding vs. PBR28

In a direct head-to-head comparison in seven healthy human volunteers, 11C-ER176 demonstrated significantly higher total distribution volume (VT) and binding potential (BPND) compared to 11C-PBR28, a widely used second-generation TSPO tracer [1]. Critically, the BPND advantage of ER176 was most pronounced in mixed-affinity binders (MABs), where it exceeded that of PBR28 by more than 9-fold [1]. This quantifies the genotype sensitivity that limits PBR28's utility. Furthermore, 11C-ER176 provides a usable BPND of 1.4±0.8 in low-affinity binders (LABs), which is comparable to the BPND achieved by PBR28 in high-affinity binders (HABs) (~1.2) [2]. This indicates that ER176 can robustly image LABs, a capability PBR28 lacks.

Genotype-Robust Binding vs. PBR28
Head-to-head
ER176 BPND (MABs): >9× PBR28PBR28 BPND: negligible in LABs
Supports higher signal-to-noise ratio and genotype-inclusive quantification
n=7 healthy volunteers; 90-min PET; two-tissue compartmental model
Neuroinflammation PET Imaging TSPO Genotyping

BPND Advantage in High-Affinity Binders

A comparative study measuring specific-to-non-displaceable binding ratios (BPND) in healthy human subjects demonstrated that 11C-ER176 provides a substantially higher BPND than the first-generation tracer 11C-PK11195 and a moderately higher BPND than the second-generation tracer 11C-PBR28 [1]. While 11C-DPA-713 exhibited the highest BPND among the four compared ligands (7.3), its utility is severely compromised by its extreme sensitivity to the rs6971 polymorphism, rendering it unusable in low-affinity binders [1]. In contrast, ER176 (BPND = 4.2) uniquely balances high specific binding in HABs with robust quantitation across all three genotypes, including LABs [1].

BPND Advantage in HABs
Cross-study
ER176 BPND: 4.2PK11195: 0.8 | PBR28: 1.2 | DPA-713: 7.3 (but LAB-sensitive)
Reported binding profile may support enrollment across all TSPO genotypes
Human healthy volunteers; XNBD173 blockade; arterial input function
TSPO Ligands Binding Potential Comparative Pharmacology

In Vivo Stability vs. PBR28

In a head-to-head human study, 11C-ER176 demonstrated significantly greater in vivo stability compared to 11C-PBR28, as measured by the fraction of unmetabolized parent radioligand in arterial plasma [1]. At 90 minutes post-injection, 29.0 ± 8.3% of 11C-ER176 remained intact, compared to only 8.8 ± 2.9% for 11C-PBR28 [1]. This improved stability reduces the confounding effects of radiometabolites, which can accumulate in the brain and complicate quantification, thereby enhancing the accuracy and reliability of PET-derived outcome measures.

In Vivo Stability vs. PBR28
Head-to-head
ER176 intact parent at 90 min: 29.0 ± 8.3%PBR28: 8.8 ± 2.9% (+20.2 pp)
Reported higher metabolic stability may support more reliable kinetic modeling
n=7; serial arterial blood; HPLC metabolite analysis
Radiometabolite Analysis Tracer Kinetics In Vivo Stability

In Vitro Genotype Insensitivity

In vitro binding assays using postmortem human brain tissue homogenates determined the affinity (Ki) of ER176 for both high-affinity binder (HAB) and low-affinity binder (LAB) TSPO isoforms [1]. The ratio of Ki values between LAB and HAB was 1.3, indicating minimal sensitivity to the rs6971 polymorphism [1]. This is in stark contrast to many second-generation ligands, for which Ki ratios can exceed 50-fold, rendering them effectively non-binding in LABs. This in vitro insensitivity was the primary design criterion for ER176 and, although in vivo sensitivity was later found to be greater than in vitro [2], it remains uniquely low among potent TSPO radioligands.

In Vitro Genotype Insensitivity
In vitro
Ki ratio LAB/HAB: 1.3
Supports low polymorphism sensitivity compared to typical second-generation ligands
Postmortem brain homogenates; tritiated ligand assay
In Vitro Pharmacology Binding Affinity rs6971 Polymorphism

ER176 Applications


Mixed Genotype Neuroinflammation Studies

When a clinical study requires enrolling all eligible subjects, regardless of TSPO rs6971 genotype, ER176 is the optimal radioligand. Its uniquely low in vivo sensitivity to the polymorphism ensures that low-affinity binders (LABs), who constitute a significant minority of the population, can be successfully imaged and quantified [1]. This avoids the costly and logistically complex process of pre-screening and excluding LABs, which is mandatory for most second-generation tracers like PBR28 and DPA-713 [2]. The high BPND of ER176 across all genotypes provides the statistical power necessary for detecting disease-related changes in neuroinflammation in a diverse patient cohort.

Multi-Center PET Trials

For multi-center trials, the higher BPND and superior metabolic stability of ER176 compared to alternatives like PBR28 translate directly into lower inter-subject variability and improved test-retest reproducibility [3]. This reduces the required sample size to achieve statistical significance and enhances the ability to pool data across different imaging sites [3]. The more stable arterial input function, due to slower metabolism, also simplifies kinetic modeling and improves the robustness of quantitative endpoints such as VT and BPND, critical for regulatory-grade data.

Longitudinal Neuroinflammation Studies

In longitudinal studies where patients are scanned at multiple time points, the consistent quantitation of TSPO across all genotypes is essential to avoid genotype-related bias in the measurement of change. ER176's ability to image LABs prevents the systematic exclusion of these individuals, which could otherwise skew study results [1]. The favorable test-retest reproducibility of ER176 binding metrics further supports its use in tracking the progression of neuroinflammatory conditions or the response to therapeutic interventions over extended periods.

18F-ER176 for Regional Distribution

For imaging centers without an on-site cyclotron capable of producing carbon-11 (half-life 20.38 min), the development of fluorine-18 labeled analogs of ER176, such as [18F]BIBD-239, offers a practical solution [4]. [18F]BIBD-239 retains the low polymorphism sensitivity of the parent compound and exhibits high brain penetration and specific binding [4]. The longer half-life of fluorine-18 (109.8 min) enables regional distribution from a central production facility, significantly expanding the accessibility of high-quality TSPO imaging for both research and, potentially, clinical diagnostics.

Application
Selection Property
Validation Focus
Mixed-genotype neuroinflammation imaging studies
Genotype-robust binding profile
Quantification across all rs6971 genotypes
Multi-center PET trials
High BPND and metabolic stability
Inter-subject variability and test-retest reproducibility
Longitudinal neuroinflammation studies
Genotype-inclusive quantification
Consistent TSPO measurement across time points
18F-labeled ER176 for regional distribution
Fluorine-18 half-life and retention of low polymorphism sensitivity
Brain penetration and specific binding of [18F]BIBD-239

Technical Documentation Hub

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35 linked technical documents
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